molecular formula C16H20N2O5 B1145481 Bispyridoxine CAS No. 19203-56-6

Bispyridoxine

Cat. No.: B1145481
CAS No.: 19203-56-6
M. Wt: 320.34 g/mol
InChI Key: RAZATUNSMMRNNT-UHFFFAOYSA-N
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Description

Bispyridoxine, also known as pyridoxine dimer, is a chemical compound with the molecular formula C16H20N2O5. It is a derivative of pyridoxine, which is a form of vitamin B6. This compound is used in various scientific research applications due to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

Bispyridoxine, also known as Pyridoxine, is a form of Vitamin B6. It primarily targets various biological systems within the body, playing a crucial role in maintaining their normal functioning . More specifically, it is converted to Pyridoxal 5-phosphate in the body, an important coenzyme for the synthesis of amino acids and neurotransmitters .

Mode of Action

This compound interacts with its targets by being converted into Pyridoxal 5-phosphate, which then acts as a coenzyme for various enzymatic reactions. These reactions include the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Biochemical Pathways

This compound affects a biochemical pathway known as the salvage pathway . This pathway allows organisms to interconvert different forms of Vitamin B6 according to their needs. Pyridoxal 5’-phosphate, the biologically active form of Vitamin B6, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of neurotransmitters .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and metabolized in the liver to its active forms, Pyridoxal phosphate and Pyridoxamine phosphate . The metabolites are then excreted in the urine . The bioavailability of this compound is influenced by these ADME properties.

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a crucial role in maintaining the biochemical homeostasis of the body . It is also essential for normal brain function as it is required for the synthesis of several neurotransmitters . Moreover, it is used medically for the treatment of Vitamin B6 deficiency and for the prophylaxis of isoniazid-induced peripheral neuropathy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, environmental pH can alter the efficiency of enzyme activity, including through disruption of hydrogen bonds that provide enzyme structure . Higher environmental temperatures can increase the rate of reaction by increasing the frequency of collisions between enzymes and substrates . Furthermore, the presence of certain molecules in the environment can serve as inhibitors and cofactors that can stop or start enzyme function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bispyridoxine typically involves the coupling of pyridoxine molecules. One common method is the condensation of pyridoxine with formaldehyde under acidic conditions, leading to the formation of the dimer. The reaction conditions often include a temperature range of 50-70°C and a pH of around 4-5 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Bispyridoxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyridoxine derivatives, such as pyridoxal, pyridoxamine, and their phosphorylated forms .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bispyridoxine is unique due to its dimeric structure, which imparts distinct chemical and biological properties compared to its monomeric counterparts. This dimeric form enhances its stability and allows for unique interactions with enzymes and other biological molecules .

Properties

CAS No.

19203-56-6

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol

InChI

InChI=1S/C16H20N2O5/c1-8-15(22)11(10(5-19)4-17-8)3-14-12(6-20)13(7-21)16(23)9(2)18-14/h4,19-23H,3,5-7H2,1-2H3

InChI Key

RAZATUNSMMRNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)CC2=C(C(=NC=C2CO)C)O)CO)CO)O

Synonyms

5-Hydroxy-2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]-6-methyl-3,4-pyridinedimethanol; 

Origin of Product

United States

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